(R)-1-(3,5-Dichlorophenyl)propan-1-amine hydrochloride
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Overview
Description
®-1-(3,5-Dichlorophenyl)propan-1-amine hydrochloride: is a chiral amine compound characterized by the presence of two chlorine atoms on the phenyl ring and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,5-Dichlorophenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a substitution reaction with ammonia or an amine source.
Resolution: The racemic mixture of the amine is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the ®-1-(3,5-Dichlorophenyl)propan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-1-(3,5-Dichlorophenyl)propan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-1-(3,5-Dichlorophenyl)propan-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of 3,5-dichlorobenzaldehyde or 3,5-dichlorobenzophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: ®-1-(3,5-Dichlorophenyl)propan-1-amine hydrochloride is used as a chiral ligand in asymmetric catalysis.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor in biochemical pathways.
Receptor Binding: It is investigated for its binding affinity to various biological receptors.
Medicine:
Pharmaceuticals: ®-1-(3,5-Dichlorophenyl)propan-1-amine hydrochloride is explored for its potential therapeutic effects in treating neurological disorders.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(3,5-Dichlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-1-(3,5-Dichlorophenyl)propan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(3,5-Dichlorophenyl)propan-1-amine: The non-chiral form without the hydrochloride salt.
Uniqueness:
Chirality: The ®-enantiomer exhibits unique biological activity compared to the (S)-enantiomer.
Hydrochloride Salt: The hydrochloride form enhances the compound’s solubility and stability.
This detailed article provides a comprehensive overview of ®-1-(3,5-Dichlorophenyl)propan-1-amine hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R)-1-(3,5-dichlorophenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-2-9(12)6-3-7(10)5-8(11)4-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKHHKMWUUGAQK-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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